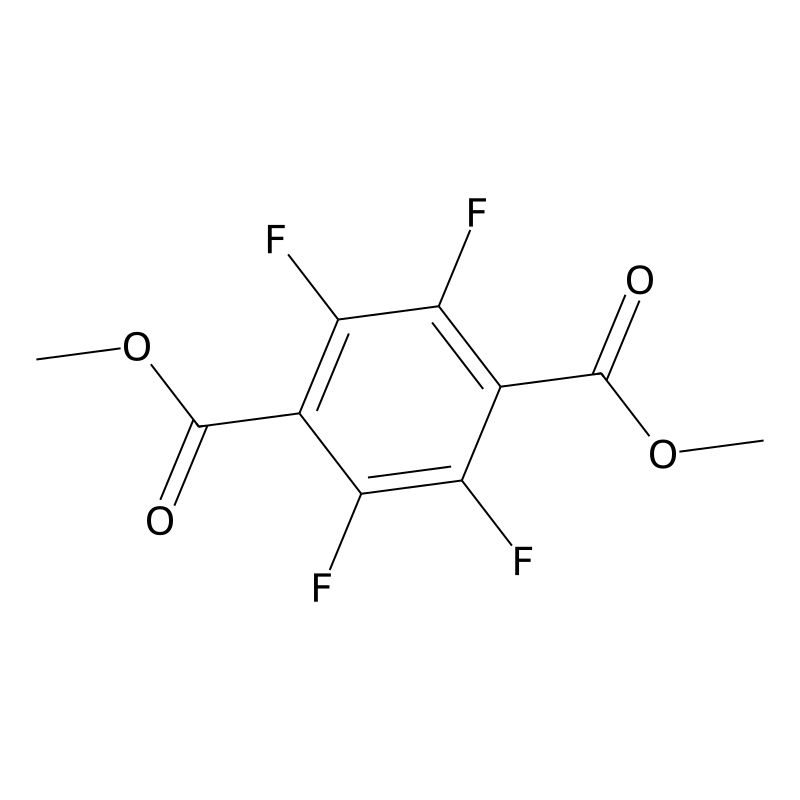

Dimethyl 2,3,5,6-tetrafluoroterephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on Chemical Structure:

- Due to the presence of aromatic rings and ester groups in its structure, Dimethyl 2,3,5,6-tetrafluoroterephthalate might hold potential as a building block in the synthesis of new polymers. These polymers could have unique properties such as thermal stability or specific functionalities depending on the chosen reaction conditions.

- The fluorine atoms on the aromatic ring can influence the chemical reactivity of the molecule. This could be beneficial for applications in medicinal chemistry or material science.

Availability for Research:

Several chemical suppliers offer Dimethyl 2,3,5,6-tetrafluoroterephthalate for purchase, often labeled for research purposes only [, , ]. This suggests potential research interest in the molecule, but specific applications are not disclosed by the suppliers.

Future Research Directions:

- Further research is needed to explore the potential of Dimethyl 2,3,5,6-tetrafluoroterephthalate in various scientific fields. This could involve studies on its polymerization behavior, reactivity with other molecules, and potential applications in material science, medicinal chemistry, or other areas.

Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound characterized by its four fluorine substituents on a terephthalate backbone. Its chemical structure can be represented as follows:

- Chemical Formula: CHFO

- CAS Number: 727-55-9

This compound is notable for its high reactivity and has applications in various fields, including materials science and organic synthesis. The presence of fluorine atoms enhances its thermal stability and chemical resistance, making it suitable for specialized applications.

- Esterification: It can undergo esterification reactions with alcohols to form various esters.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions.

- Polymerization: It can participate in polymerization processes to create fluorinated polymers with enhanced properties.

These reactions highlight its versatility as a building block in organic synthesis and materials development .

Several synthesis methods have been developed for Dimethyl 2,3,5,6-tetrafluoroterephthalate:

- Fluorination of Terephthalic Acid: This method involves the direct fluorination of terephthalic acid using fluorinating agents to introduce fluorine atoms at specific positions.

- Esterification of Tetrafluoroterephthalic Acid: Tetrafluoroterephthalic acid can be esterified with methanol in the presence of acid catalysts to yield Dimethyl 2,3,5,6-tetrafluoroterephthalate .

- Optimized Synthesis Protocols: Recent studies have reported optimized conditions that yield high purity and yield of the compound through careful control of reaction parameters .

Dimethyl 2,3,5,6-tetrafluoroterephthalate has several notable applications:

- Polymer Production: It serves as a monomer in the production of high-performance polymers that exhibit excellent thermal and chemical stability.

- Chemical Intermediates: It is used as an intermediate in the synthesis of other fluorinated compounds.

- Coatings and Films: The compound is utilized in creating coatings that require enhanced resistance to solvents and heat.

These applications leverage the unique properties imparted by the fluorine substituents .

Dimethyl 2,3,5,6-tetrafluoroterephthalate shares structural similarities with several other fluorinated compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrafluoroterephthalic Acid | CHFO | Parent compound for Dimethyl 2,3,5,6-tetrafluoroterephthalate |

| Dimethyl Terephthalate | CHO | Non-fluorinated version used in polyester production |

| Hexafluoroterephthalic Acid | CH_F_6O_4 | More fluorinated variant with different properties |

Uniqueness

The uniqueness of Dimethyl 2,3,5,6-tetrafluoroterephthalate lies in its specific arrangement of fluorine atoms and its resultant properties such as enhanced thermal stability and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in specialized applications where such characteristics are essential .

Thermal Stability and Decomposition Pathways

Dimethyl 2,3,5,6-tetrafluoroterephthalate exhibits exceptional thermal stability characteristics that distinguish it from non-fluorinated aromatic esters. The compound demonstrates remarkable thermal resistance up to temperatures of 200-208°C under inert atmospheric conditions [1]. This enhanced thermal stability is a direct consequence of the strong electron-withdrawing effects of the four fluorine substituents, which create additional stabilization through what has been termed "fluoromaticity" - a phenomenon where fluorine atoms contribute additional π-bonding orbitals to the aromatic system [2].

The thermal decomposition pathway of dimethyl 2,3,5,6-tetrafluoroterephthalate follows a multi-step process when subjected to elevated temperatures. Differential thermal analysis and thermogravimetric analysis investigations of coordination polymers containing tetrafluoroterephthalate ligands reveal that decomposition occurs in distinct stages [3] [4]. The first stage involves the release of coordinated solvent molecules between 100-200°C, followed by a strong exothermic decomposition event occurring between 350-400°C, which is attributed to the breakdown of the tetrafluoroterephthalate ligand itself [3] [4].

The enhanced thermal stability of fluorinated terephthalate esters compared to their non-fluorinated counterparts has been demonstrated through comparative studies [5]. The presence of fluorine atoms creates a more thermally robust molecular framework through several mechanisms: stabilization of molecular orbitals, increased activation energy for decomposition reactions, and reduced susceptibility to thermal degradation pathways [2] [6].

| Temperature Range | Decomposition Event | Characteristics |

|---|---|---|

| Up to 200-208°C | Thermal stability maintained | No significant decomposition |

| 100-200°C | Solvent release (in complexes) | Endothermic process |

| 350-400°C | Ligand decomposition | Strong exothermic event |

Solubility Behavior in Organic Solvents

The solubility behavior of dimethyl 2,3,5,6-tetrafluoroterephthalate in organic solvents reflects the unique amphiphilic characteristics imparted by the tetrafluoro substitution pattern. The compound exhibits enhanced solubility in polar aprotic solvents such as dimethylformamide, while showing limited solubility in purely aqueous systems [7] [8].

In alcoholic solvents, particularly ethanol and methanol, the compound demonstrates good solubility characteristics. This behavior can be attributed to the ability of alcohols to form hydrogen bonds with the ester carbonyl groups while accommodating the fluorinated aromatic system through favorable dipole-dipole interactions [8] [9]. The solubility follows the general principle of "like dissolves like," with polar solvents providing better dissolution than non-polar alternatives [10].

The tetrafluoroterephthalate ammonium salt exhibits enhanced water solubility compared to the parent acid, demonstrating how ionic derivatives can modify solubility characteristics [7]. In water-ethanol mixtures, fluorinated phthalocyanines containing similar fluorinated aromatic systems have shown remarkable solubility even in solutions containing up to 95-98% water by volume, suggesting that dimethyl 2,3,5,6-tetrafluoroterephthalate may exhibit similar cosolvent effects [8].

The amphiphilic nature of the compound arises from the highly polar ester functional groups combined with the electron-deficient fluorinated aromatic core, creating a molecular architecture that can interact favorably with both polar and moderately polar solvents [8] [10].

| Solvent Category | Solubility | Mechanism |

|---|---|---|

| Water | Very limited | Hydrophobic fluorinated core |

| Alcohols (ethanol, methanol) | Good | Hydrogen bonding with ester groups |

| Polar aprotic (DMF, DMSO) | Enhanced | Dipole-dipole interactions |

| Non-polar solvents | Limited | Poor polarity matching |

Electronic Effects of Fluorine Substituents on Aromatic Systems

The electronic effects of fluorine substituents on the aromatic system of dimethyl 2,3,5,6-tetrafluoroterephthalate are profound and multifaceted, fundamentally altering the electronic structure and reactivity of the compound. Fluorine, with the highest electronegativity value of 3.98 on the Pauling scale, exerts powerful electron-withdrawing effects through both inductive and resonance mechanisms [2] [11].

The inductive effect of fluorine operates through the sigma bond framework, withdrawing electron density from the aromatic ring through the strong electronegativity difference between fluorine and carbon [12] [13]. This electron withdrawal stabilizes the molecular orbitals, particularly lowering the energy of the highest occupied molecular orbital (HOMO), which enhances the compound's resistance to oxidative degradation [11].

Simultaneously, fluorine exhibits a unique resonance effect where the lone pairs on fluorine atoms can participate in π-conjugation with the aromatic system [2] [14]. This creates what researchers have termed "fluoromaticity" - an enhanced aromatic character resulting from the addition of fluorine-contributed π-orbitals to the aromatic system [2]. The combination of these effects leads to smaller bond lengths within the aromatic ring and increased resistance to addition reactions compared to non-fluorinated analogs [2] [6].

The presence of four fluorine substituents in the 2,3,5,6-positions creates a highly electron-deficient aromatic system that significantly alters the compound's chemical behavior. This electron deficiency makes the aromatic ring more susceptible to nucleophilic attack while simultaneously increasing the activation energy required for such reactions [12] [13]. The electron-withdrawing effects also influence the ester functionality, making the carbonyl carbons more electrophilic and potentially affecting hydrolysis rates under basic conditions.

Computational studies have revealed that fluorine substitution creates additional molecular orbitals that contribute to the π-system, resulting in a more complex electronic structure than simple electron withdrawal would predict [2] [6]. The tetrafluoro substitution pattern in dimethyl 2,3,5,6-tetrafluoroterephthalate creates a symmetric electronic environment that maximizes these stabilizing effects while maintaining the compound's utility as a synthetic intermediate.

| Electronic Effect | Mechanism | Impact on Properties |

|---|---|---|

| Inductive withdrawal | σ-bond electron withdrawal | Increased thermal stability |

| Resonance donation | π-system participation | Enhanced aromatic character |

| Orbital stabilization | HOMO energy lowering | Improved oxidative stability |

| Fluoromaticity | Additional π-orbital contribution | Increased activation barriers |